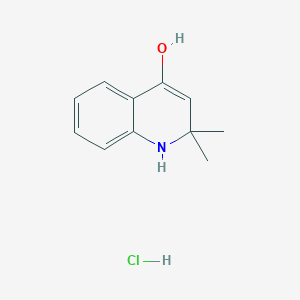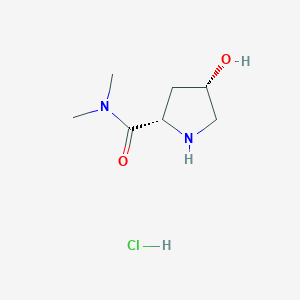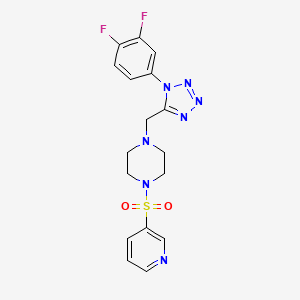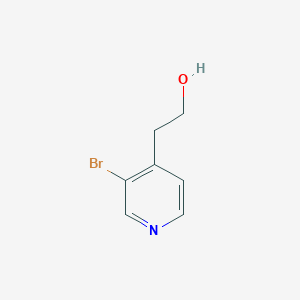
2-(3-溴吡啶-4-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromopyridin-4-YL)ethanol is a versatile chemical compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the third position and the ethanol group is attached to the fourth position of the pyridine ring. This compound is widely used in various scientific research fields due to its unique properties and reactivity.
科学研究应用
2-(3-Bromopyridin-4-YL)ethanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-YL)ethanol typically involves the bromination of 4-pyridyl ethanol. One common method is the reaction of 4-pyridyl ethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromopyridin-4-YL)ethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
化学反应分析
Types of Reactions
2-(3-Bromopyridin-4-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(3-Bromopyridin-4-YL)acetaldehyde or 2-(3-Bromopyridin-4-YL)acetic acid.
Reduction: 2-(4-Pyridyl)ethanol.
Substitution: 2-(3-Aminopyridin-4-YL)ethanol or 2-(3-Thiopyridin-4-YL)ethanol.
作用机制
The mechanism of action of 2-(3-Bromopyridin-4-YL)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanol group contribute to its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-(3-Chloropyridin-4-YL)ethanol: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluoropyridin-4-YL)ethanol: Similar structure but with a fluorine atom instead of bromine.
2-(3-Iodopyridin-4-YL)ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-Bromopyridin-4-YL)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
属性
IUPAC Name |
2-(3-bromopyridin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZATZQYSAGDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
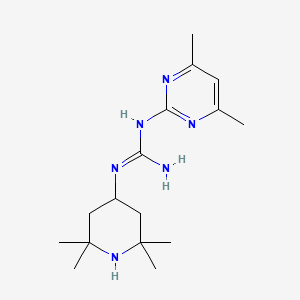
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2500964.png)
![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)
![N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE](/img/structure/B2500966.png)
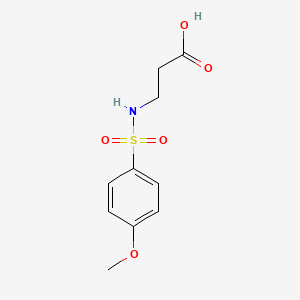
![tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2500970.png)
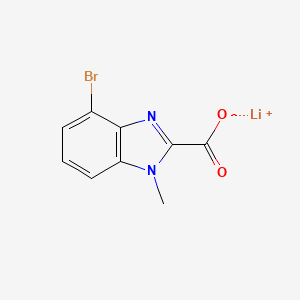
![N-tert-butyl-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]ethanediamide](/img/structure/B2500975.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)
